molecular formula C16H15NO4 B13406275 Di-o-anisamide

Di-o-anisamide

Cat. No.: B13406275
M. Wt: 285.29 g/mol
InChI Key: KBRHWMNUDGEAMV-UHFFFAOYSA-N
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Description

Di-o-anisamide is an organic compound that belongs to the class of amides. It is characterized by the presence of two anisamide groups, which are derivatives of anisole. Anisamide itself is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-o-anisamide typically involves the reaction of anisole with an appropriate amine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Di-o-anisamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Di-o-anisamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-o-anisamide involves its interaction with specific molecular targets, such as the sigma receptor. This receptor is overexpressed in certain cancer cells, making this compound a promising candidate for targeted drug delivery. The compound binds to the sigma receptor, facilitating the internalization of therapeutic agents into the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-o-anisamide stands out due to its dual anisamide groups, which enhance its binding affinity and specificity for the sigma receptor. This makes it particularly effective in targeted drug delivery applications, offering advantages over simpler anisamide derivatives .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-methoxy-N-(2-methoxybenzoyl)benzamide

InChI

InChI=1S/C16H15NO4/c1-20-13-9-5-3-7-11(13)15(18)17-16(19)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18,19)

InChI Key

KBRHWMNUDGEAMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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